molecular formula C16H19N5OS B5629834 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5629834
M. Wt: 329.4 g/mol
InChI Key: TZJVZSBGZWFZNU-UHFFFAOYSA-N
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Description

The compound "2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide" likely shares properties and synthesis pathways with other complex organic compounds featuring indole, triazole, and acetamide groups. These compounds often exhibit significant biological activity and are of interest in pharmaceutical and chemical research for their potential applications.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization with specific groups. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione showcases the synthesis of triazole derivatives through the reaction of amino-triazole with acetyl chloride derivatives, underlining the importance of selecting appropriate starting materials and reaction conditions for constructing such intricate molecules (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing triazole rings can be determined using techniques like X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of related compounds reveals the orientation of substituent groups and intermolecular interactions, which are critical for understanding the compound's chemical behavior and potential for further modification (Xue et al., 2008).

Chemical Reactions and Properties

The reactivity of such compounds typically involves interactions at the triazole ring or the acetamide moiety, enabling further chemical modifications. For example, thioureido-acetamides are used as starting materials for various heterocyclic syntheses, demonstrating the versatility of acetamide derivatives in chemical reactions (J. Schmeyers & G. Kaupp, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. These properties are determined through analytical techniques and influence the compound's application in further synthesis or its potential as a pharmaceutical agent.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are essential for predicting how a compound interacts with various reagents or in different environments. For instance, the determination of pKa values for related compounds provides insight into their acidity, which is vital for predicting the compound's behavior in biological systems or further chemical reactions (M. Duran & M. Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives are known to have biological activity, and could potentially interact with various biological targets .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity .

properties

IUPAC Name

2-[[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-4-21-15(19-20-16(21)23-8-14(17)22)11-5-6-13-12(7-11)9(2)10(3)18-13/h5-7,18H,4,8H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVZSBGZWFZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CC3=C(C=C2)NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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